![molecular formula C11H8BrN3O3 B3016602 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 899977-68-5](/img/structure/B3016602.png)
1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide" is a chemical entity that can be presumed to have a bromophenyl group attached to a dihydropyridazine ring with a hydroxy group, an oxo group, and a carboxamide moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with bromophenyl groups and carboxamide functionalities are discussed, suggesting potential relevance in the context of biological activity and crystal structure analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . This suggests that the synthesis of the compound may also involve similar reductive amination steps and condensation reactions.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using spectroscopic methods such as IR, 1H NMR, and HRMS . Crystallographic analysis, such as X-ray diffraction (XRD), is also used to determine the precise three-dimensional arrangement of atoms within a crystal . These techniques would be essential in analyzing the molecular structure of "this compound" to confirm its identity and purity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include its melting point, solubility in various solvents, and stability under different conditions. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The related compounds discussed in the papers exhibit distinct biological activities, such as inhibition of cancer cell proliferation , which implies that "this compound" may also possess similar biological properties warranting further investigation.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study focused on the synthesis of heterocyclic compounds, including thio-substituted ethyl nicotinate derivatives, revealed the creation of compounds with significant in vitro antimicrobial activities. This research highlights the potential of derivatives related to 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Cytotoxicity Evaluation for Cancer Therapy
Research into 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives shows the importance of these compounds in evaluating cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in cancer therapy (Hassan, Hafez, & Osman, 2014).
Novel Heterocyclic Synthesis
The synthesis of novel benzoyl-substituted heterocycles from 2-benzoyl-3-phenylpent-2-ene-1,5-dinitrile demonstrates the utility of this compound derivatives in creating a variety of heterocyclic compounds with potential pharmaceutical applications (Abdelrazek, Ghozlan, & Michael, 2007).
Kinase Inhibition for Cancer Treatment
A study on novel 4-phenoxypyridine derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties evaluated their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines, revealing their potential as antitumor agents (Liu et al., 2020).
Antimicrobial Agent Development
The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents shows the broad potential of this compound derivatives in medicinal chemistry and antimicrobial research (Darwish, 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins likeTau and alpha-synuclein . These proteins play crucial roles in neurodegenerative diseases, with Tau being involved in Alzheimer’s disease and alpha-synuclein in Parkinson’s disease .
Mode of Action
Compounds with similar structures have been known to inhibit the aggregation of proteins like tau and alpha-synuclein . This suggests that 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide might interact with its targets to prevent their aggregation, thereby mitigating the progression of neurodegenerative diseases.
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine (bh), showed that the maximum concentration (cmax) of bh in rat plasma was 56865 ± 12214 ng/mL, reached 100 ± 045 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-bromophenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3/c12-6-2-1-3-7(4-6)15-9(17)5-8(16)10(14-15)11(13)18/h1-5,16H,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYXZJSJIEVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C=C(C(=N2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.